molecular formula C18H30N2Na2O5 B12780495 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt CAS No. 69929-09-5

1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt

Cat. No.: B12780495
CAS No.: 69929-09-5
M. Wt: 400.4 g/mol
InChI Key: OZHOYRIBPIRXFG-UHFFFAOYSA-M
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Description

1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.

    Introduction of the Diacetic Acid Moiety: The diacetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.

    Addition of the Hydroxyethyl Group: The hydroxyethyl group is added via a nucleophilic substitution reaction using ethylene oxide.

    Attachment of the Nonyl Chain: The nonyl chain is introduced through an alkylation reaction using nonyl bromide.

    Formation of the Disodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the nonyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ethylene oxide for hydroxyethyl group substitution, nonyl bromide for nonyl chain substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications

Properties

CAS No.

69929-09-5

Molecular Formula

C18H30N2Na2O5

Molecular Weight

400.4 g/mol

IUPAC Name

disodium;2-[2-(2-nonoxy-2-oxoethyl)-1-(2-oxidoethyl)-4,5-dihydroimidazol-4-yl]acetate

InChI

InChI=1S/C18H31N2O5.2Na/c1-2-3-4-5-6-7-8-11-25-18(24)13-16-19-15(12-17(22)23)14-20(16)9-10-21;;/h15H,2-14H2,1H3,(H,22,23);;/q-1;2*+1/p-1

InChI Key

OZHOYRIBPIRXFG-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCOC(=O)CC1=NC(CN1CC[O-])CC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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